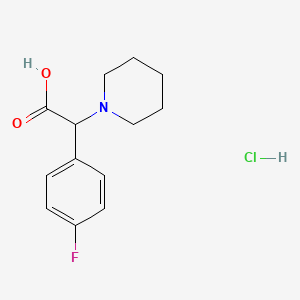

Dihidrocloruro de 2-(4-Fluorofenil)piperazina

Descripción general

Descripción

2-(4-Fluorophenyl)piperazine dihydrochloride, also known as Flipiperazine, is a piperazine derivative . It can cause euphoria and mild psychedelic effects . It has been used as an ingredient in recreational drugs, such as “Party pills” .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Síntesis de Medicamentos de Éxito

Dihidrocloruro de 2-(4-Fluorofenil)piperazina: es un componente clave en la síntesis de varios medicamentos de éxito. Es particularmente significativo en la creación de medicamentos como Imatinib (comercializado como Gleevec) y Sildenafil (vendido como Viagra). Estos medicamentos han revolucionado el tratamiento de la leucemia mieloide crónica y la disfunción eréctil, respectivamente .

Avances en la Funcionalización C–H

Los métodos sintéticos recientes se han centrado en la funcionalización C–H de los átomos de carbono del anillo de piperazina. Este enfoque ha abierto nuevas vías para crear piperazinas funcionalizadas, ampliando sus aplicaciones en la investigación de química medicinal .

Propiedades Anxiolíticas y Antidepresivas

Los derivados de piperazina exhiben propiedades ansiolíticas y antidepresivas. Las características estructurales de las piperazinas, como la relación 1,4 de los átomos de nitrógeno, mejoran el perfil farmacológico de estos compuestos, lo que los hace valiosos en la investigación de medicamentos psiquiátricos .

Efectos Anticancerígenos y Cardioprotectores

La incorporación de This compound en productos farmacéuticos se ha asociado con efectos anticancerígenos y cardioprotectores. Esto lo convierte en un compuesto de interés en el desarrollo de nuevas terapias para el cáncer y las enfermedades cardíacas .

Aplicaciones Antivirales

Los derivados de piperazina son frecuentes en los agentes antivirales. Su capacidad para servir como donantes/aceptores de enlaces de hidrógeno permite interacciones efectivas con las proteínas virales, lo que podría inhibir la replicación de los virus .

Mejora de la Solubilidad en Agua y la Biodisponibilidad

La presencia de átomos de nitrógeno en las piperazinas mejora la solubilidad en agua y la biodisponibilidad de los candidatos a fármacos. Esta propiedad es crucial para el desarrollo de medicamentos administrados por vía oral que requieren una absorción eficiente en el torrente sanguíneo .

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Fluorophenyl)piperazine dihydrochloride is the serotonin receptor, specifically the 5-HT 1A receptor . It also has some affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.

Mode of Action

2-(4-Fluorophenyl)piperazine dihydrochloride acts mainly as an agonist of the 5-HT 1A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2-(4-Fluorophenyl)piperazine dihydrochloride binds to the 5-HT 1A receptor, mimicking the action of serotonin, a neurotransmitter. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release .

Biochemical Pathways

The action of 2-(4-Fluorophenyl)piperazine dihydrochloride on the serotonin receptors affects the serotoninergic pathways in the brain. By acting as an agonist at these receptors, it can increase the activity of these pathways, leading to increased serotonin signaling .

Pharmacokinetics

The compound is metabolized in the liver and has an elimination half-life of 6-8 hours . It is excreted through the kidneys . These properties affect the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 2-(4-Fluorophenyl)piperazine dihydrochloride’s action are primarily related to its impact on serotonin signaling. By acting as an agonist at serotonin receptors and potentially inducing the release of serotonin and norepinephrine, it can enhance the signaling of these important neurotransmitters . This can lead to changes in mood, anxiety, and other aspects of brain function.

Direcciones Futuras

The future directions in the study of piperazine derivatives include further exploration of their synthesis, particularly focusing on C–H functionalization . Piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties or when used for the treatment of HIV .

Análisis Bioquímico

Biochemical Properties

2-(4-Fluorophenyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with serotonin receptors, particularly the 5-HT1A receptor . This interaction is crucial as it influences the reuptake and release of serotonin and norepinephrine . Additionally, 2-(4-Fluorophenyl)piperazine dihydrochloride has been found to inhibit various Cytochrome P450 enzymes in the liver . These interactions highlight the compound’s role in modulating neurotransmitter levels and enzyme activity.

Cellular Effects

2-(4-Fluorophenyl)piperazine dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound acts as a 5-HT1A receptor agonist, which leads to changes in cell signaling pathways . This agonistic action can result in altered gene expression and metabolic processes within the cell. Furthermore, 2-(4-Fluorophenyl)piperazine dihydrochloride has been shown to cause side effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting at higher doses .

Molecular Mechanism

The molecular mechanism of 2-(4-Fluorophenyl)piperazine dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to serotonin receptors, particularly the 5-HT1A receptor, and acts as an agonist . This binding leads to the inhibition of serotonin and norepinephrine reuptake, resulting in increased levels of these neurotransmitters . Additionally, 2-(4-Fluorophenyl)piperazine dihydrochloride inhibits Cytochrome P450 enzymes, affecting the metabolism of various substances in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Fluorophenyl)piperazine dihydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Fluorophenyl)piperazine dihydrochloride is stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound may result in persistent changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of 2-(4-Fluorophenyl)piperazine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 2-(4-Fluorophenyl)piperazine dihydrochloride can cause side effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting . These findings highlight the importance of determining the appropriate dosage to achieve the desired effects while minimizing adverse reactions.

Metabolic Pathways

2-(4-Fluorophenyl)piperazine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it inhibits Cytochrome P450 enzymes . This inhibition affects the metabolic flux and levels of metabolites within the liver . Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other substances.

Transport and Distribution

The transport and distribution of 2-(4-Fluorophenyl)piperazine dihydrochloride within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 2-(4-Fluorophenyl)piperazine dihydrochloride can accumulate in specific compartments, affecting its localization and activity . These interactions are crucial for understanding the compound’s distribution and potential effects on cellular function.

Subcellular Localization

The subcellular localization of 2-(4-Fluorophenyl)piperazine dihydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of 2-(4-Fluorophenyl)piperazine dihydrochloride is essential for predicting its effects on cellular processes.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELQVAKRTAIBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857189 | |

| Record name | 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65709-34-4 | |

| Record name | 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

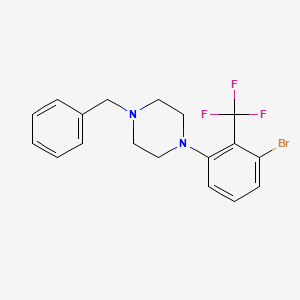

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)

![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)